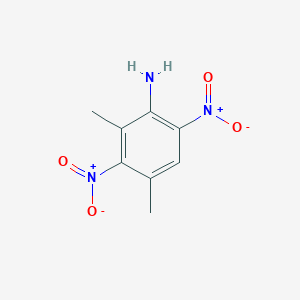
2,4-Dimethyl-3,6-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-3,6-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring. This compound is particularly notable for its applications in the agricultural industry, primarily as a herbicide.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-3,6-dinitroaniline can be synthesized through the nitration of aniline derivatives. One common method involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia . Another approach is the acid hydrolysis of 2,4-dinitroacetanilide . These reactions typically require controlled conditions to ensure the selective formation of the desired dinitroaniline derivative.
Industrial Production Methods: In industrial settings, the production of dinitroaniline derivatives often employs continuous-flow microreactor systems. This method allows for a safer and more efficient synthesis by minimizing the risks associated with highly exothermic nitration reactions . The continuous-flow process also reduces the need for large quantities of solvents, making it a more environmentally friendly option.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-3,6-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in acidic conditions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed:
Oxidation: Further nitrated or oxidized derivatives.
Reduction: Corresponding diamines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethyl-3,6-dinitroaniline has several applications in scientific research:
Medicine: Research into its potential medicinal properties, although limited, includes its use as a precursor in drug synthesis.
Mechanism of Action
The primary mechanism of action of 2,4-Dimethyl-3,6-dinitroaniline as a herbicide involves the inhibition of microtubule formation in plant cells . This disruption of microtubules prevents proper cell division, leading to the death of the plant. The compound targets tubulin proteins, which are essential for the formation of microtubules . This mode of action is similar to that of other dinitroaniline herbicides.
Comparison with Similar Compounds
- 2,3-Dinitroaniline
- 2,5-Dinitroaniline
- 2,6-Dinitroaniline
- 3,4-Dinitroaniline
- 3,5-Dinitroaniline
Comparison: 2,4-Dimethyl-3,6-dinitroaniline is unique due to the presence of methyl groups at the 2 and 4 positions on the aniline ring, which can influence its chemical reactivity and herbicidal properties . Compared to other dinitroanilines, it may exhibit different selectivity and potency as a herbicide, making it suitable for specific agricultural applications .
Properties
CAS No. |
61920-54-5 |
|---|---|
Molecular Formula |
C8H9N3O4 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2,4-dimethyl-3,6-dinitroaniline |
InChI |
InChI=1S/C8H9N3O4/c1-4-3-6(10(12)13)7(9)5(2)8(4)11(14)15/h3H,9H2,1-2H3 |
InChI Key |
HNBOFEYMEGSMIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



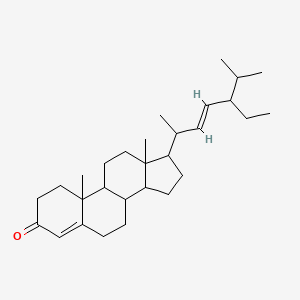
![2-[(4-methylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B11959019.png)

![9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B11959034.png)
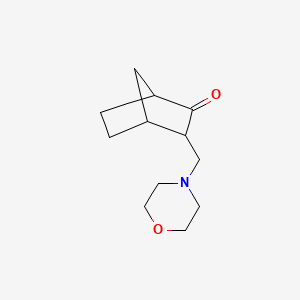


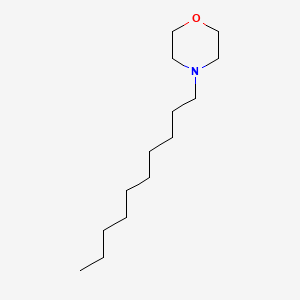
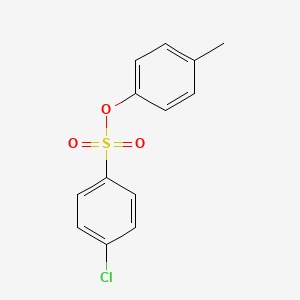
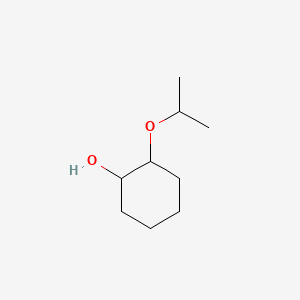
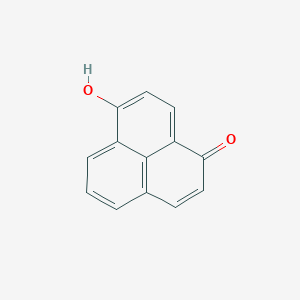
![4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11959085.png)

